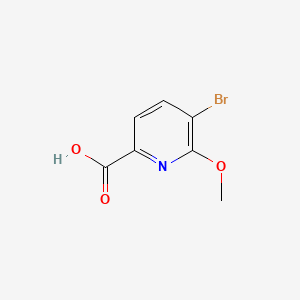
5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole” is likely an organic compound containing a 1,2,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, one nitrogen atom, and one oxygen atom . The “5-(Chloromethyl)” part suggests that there is a chloromethyl group (-CH2Cl) attached to the 5th position of this ring. The “3-isopentyl” part indicates that an isopentyl group (a five-carbon branch) is attached to the 3rd position of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-oxadiazole ring is planar, and the chloromethyl and isopentyl groups would project out from this plane .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the chloromethyl and isopentyl groups, as well as the 1,2,4-oxadiazole ring. The chloromethyl group, for example, might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloromethyl group might make it somewhat polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Overview of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle, is featured in a wide array of synthetic molecules. This structural element, thanks to its pyridine-like nitrogen atoms, enables effective binding with various enzymes and receptors in biological systems through multiple weak interactions. This binding efficacy has propelled 1,3,4-oxadiazole derivatives to the forefront of medicinal chemistry, where they are leveraged for their therapeutic potentials across a spectrum of diseases, including but not limited to cancer, bacterial infections, tuberculosis, inflammation, and neurological disorders (Verma et al., 2019).
Synthetic Approaches and Pharmacological Significance
The synthesis of 1,3,4-oxadiazole and its derivatives is an area of active research, with innovative methods being developed to explore their biological applications. These compounds exhibit a broad range of pharmacological activities, thanks to their structural versatility and the various weak interactions they can engage in with biological macromolecules. Recent studies focus on enhancing the synthesis techniques and understanding the pharmacokinetics to develop compounds with increased efficacy and reduced toxicity (Nayak & Poojary, 2019).
Potential in Anticancer and Antiviral Therapies
Particularly noteworthy is the role of 1,3,4-oxadiazole derivatives in anticancer and antiviral therapies. These compounds are investigated for their potential to inhibit various enzymes, kinases, and growth factors, showcasing a promising avenue for the treatment of cancer and viral infections. Their structural flexibility and ability to interact with different biological targets make them valuable candidates for future drug development (Devi et al., 2022).
Application in Metal-Ion Sensing
Beyond pharmacological applications, 1,3,4-oxadiazoles have found use in the development of chemosensors, particularly for metal-ion sensing. Their photoluminescent properties, combined with thermal and chemical stability, make them suitable for detecting various metal ions, a feature that can be exploited in environmental monitoring and diagnostic applications (Sharma, Om, & Sharma, 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(chloromethyl)-3-(3-methylbutyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O/c1-6(2)3-4-7-10-8(5-9)12-11-7/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXRPVMCMUCUMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NOC(=N1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967424 |
Source


|
| Record name | 5-(Chloromethyl)-3-(3-methylbutyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole | |
CAS RN |
529510-32-5 |
Source


|
| Record name | 5-(Chloromethyl)-3-(3-methylbutyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine](/img/structure/B596463.png)
![N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide](/img/structure/B596469.png)










